molecular formula C19H12N2O4 B5815615 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

Cat. No. B5815615
M. Wt: 332.3 g/mol
InChI Key: HZKKAQJPNDZFPD-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole, also known as NPB, is a highly fluorescent organic compound that has gained significant attention in the scientific community due to its unique optical properties. NPB has been widely used in the field of organic electronics as a material for electroluminescent devices, solar cells, and sensors.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is not well understood. However, it is believed that the unique optical properties of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole are due to its conjugated structure, which allows for efficient charge transfer and exciton formation. The nitro groups in 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole also contribute to its fluorescence properties by acting as electron-withdrawing groups that increase the energy gap between the HOMO and LUMO levels.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole. However, studies have shown that 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is non-toxic and does not cause any significant adverse effects on human health. 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has been used in vitro to study the cellular uptake and localization of nanoparticles, where it was found to be an excellent fluorescent probe for tracking the movement of nanoparticles in live cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is its high photoluminescence efficiency, which makes it an excellent material for optoelectronic devices and sensing applications. 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is also thermally stable and has a long fluorescence lifetime, which makes it suitable for applications that require high stability and sensitivity. However, one of the limitations of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is its complex synthesis process, which can be time-consuming and expensive. Additionally, 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is sensitive to air and moisture, which can affect its optical properties.

Future Directions

There are several future directions for the research and development of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole. One of the potential applications of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is in the field of bioimaging, where it can be used as a fluorescent probe for imaging biological tissues and cells. 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole can also be modified to introduce functional groups that can improve its solubility and compatibility with other materials. Additionally, the synthesis process of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole can be optimized to reduce the cost and increase the yield of the final product. Overall, 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has great potential for a wide range of applications in the field of optoelectronics, sensing, and biomedical research.

Synthesis Methods

The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole involves a multi-step reaction process that includes the condensation of 2-nitrophenol with 4-nitrophenylacetic acid, followed by cyclization with o-phenylenediamine. The final product is obtained after purification and recrystallization. The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is a complex process that requires careful control of reaction conditions and purification steps to obtain high-quality material.

Scientific Research Applications

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has been extensively studied for its unique optical properties, which make it an excellent material for optoelectronic devices. 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has been used as a host material in organic light-emitting diodes (OLEDs) due to its high electron mobility, high photoluminescence efficiency, and excellent thermal stability. 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has also been used as an electron-transporting layer in perovskite solar cells, where it improves the device performance by increasing the charge carrier mobility and reducing the recombination rate. Additionally, 2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has been used as a fluorescent probe for sensing applications due to its high sensitivity and selectivity towards certain analytes.

properties

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-21(23)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19-20-17-3-1-2-4-18(17)25-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKAQJPNDZFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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